molecular formula C16H12F3N3O2 B7648359 2,4,5-trifluoro-N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]aniline

2,4,5-trifluoro-N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]aniline

Cat. No. B7648359
M. Wt: 335.28 g/mol
InChI Key: FWPTXNAAYRULHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5-trifluoro-N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]aniline is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the oxadiazole family of compounds, which have been shown to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2,4,5-trifluoro-N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]aniline is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are critical for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, this compound has also been shown to have a number of other biochemical and physiological effects. For example, it has been shown to have anti-inflammatory and antioxidant activity, as well as neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,4,5-trifluoro-N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]aniline in lab experiments is its high potency and selectivity. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of potential future directions for research on 2,4,5-trifluoro-N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]aniline. One area of research is in the development of new cancer treatments that incorporate this compound. Another area of research is in the development of new drugs that target the same enzymes and signaling pathways that are inhibited by this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity concerns.

Synthesis Methods

The synthesis of 2,4,5-trifluoro-N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]aniline involves the reaction of 2-methoxybenzohydrazide with trifluoroacetic anhydride and phosphoryl chloride to form the intermediate 2-methoxyphenyl-1,3,4-oxadiazole-5-carbonyl chloride. This intermediate is then reacted with aniline in the presence of a base to form the final product.

Scientific Research Applications

2,4,5-trifluoro-N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]aniline has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

2,4,5-trifluoro-N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O2/c1-23-14-5-3-2-4-9(14)16-22-21-15(24-16)8-20-13-7-11(18)10(17)6-12(13)19/h2-7,20H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPTXNAAYRULHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)CNC3=CC(=C(C=C3F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.